molecular formula C22H38Cl2N2O B4944536 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride

1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride

Cat. No. B4944536
M. Wt: 417.5 g/mol
InChI Key: BZVXDFQQHITRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride, also known as BDPD, is a chemical compound that has been widely studied for its potential applications in scientific research. BDPD belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride acts as an allosteric modulator of the GABAA receptor, which enhances the binding of GABA to the receptor and increases its inhibitory effects. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its selectivity for the GABAA receptor, which allows for specific modulation of this receptor. Additionally, 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride. One area of interest is its potential use as a therapeutic agent for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride and its effects on GABAA receptor function. Finally, there is potential for the development of novel analogs of 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.

Synthesis Methods

1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride can be synthesized through a multi-step process that involves the reaction of 2-bromoethyl benzyl ether with 1,3-diaminopropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid.

Scientific Research Applications

1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the role of GABA receptors in the central nervous system. 1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride has been found to be a selective agonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain.

properties

IUPAC Name

1-[3-(azepan-1-yl)-2-phenylmethoxypropyl]azepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O.2ClH/c1-2-9-15-23(14-8-1)18-22(19-24-16-10-3-4-11-17-24)25-20-21-12-6-5-7-13-21;;/h5-7,12-13,22H,1-4,8-11,14-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVXDFQQHITRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(CN2CCCCCC2)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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